molecular formula C8H10N2O2 B1530680 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1378470-59-7

5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1530680
CAS No.: 1378470-59-7
M. Wt: 166.18 g/mol
InChI Key: QZXMUJXWSSSIBH-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization and subsequent carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo-pyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with altered electronic properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazo-pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
  • 5,6,7,8-Tetrahydroimidazo[4,5-c]pyridine
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Uniqueness

5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXMUJXWSSSIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378470-59-7
Record name 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid
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5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid
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5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid
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5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid
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5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 6
5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid

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